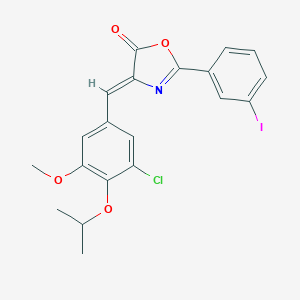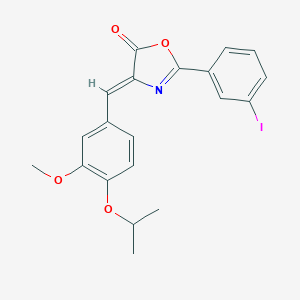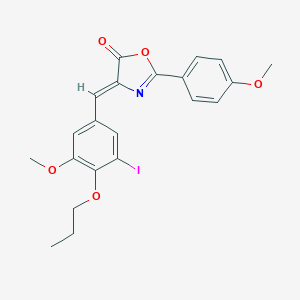![molecular formula C22H16BrN3O3 B283852 N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamide](/img/structure/B283852.png)
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamide, also known as BODIPY-FL-Ahx-Ros, is a fluorescent probe used for detecting reactive oxygen species (ROS) in living cells. The compound has a unique structure that allows it to selectively detect ROS in biological samples with high sensitivity and specificity.
Wirkmechanismus
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamidex-Ros works by reacting with ROS to produce a fluorescent signal, which can be detected using a fluorescence microscope or flow cytometer. The compound has a specific chemical structure that allows it to selectively react with ROS, such as hydrogen peroxide and superoxide. The fluorescence signal produced by N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamidex-Ros is proportional to the amount of ROS present in the sample, allowing researchers to quantify ROS levels in living cells.
Biochemical and Physiological Effects:
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamidex-Ros does not have any direct biochemical or physiological effects on living cells. However, the compound can indirectly affect cellular processes by detecting ROS levels. ROS play a critical role in various cellular processes, such as apoptosis, cell proliferation, and inflammation. By detecting ROS levels, researchers can study the effects of various drugs and compounds on these processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamidex-Ros has several advantages for lab experiments. The compound is highly sensitive and specific for detecting ROS in living cells, allowing researchers to study the role of ROS in various physiological and pathological processes. Moreover, N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamidex-Ros can be used in both qualitative and quantitative assays, making it a versatile tool for studying ROS. However, N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamidex-Ros has some limitations for lab experiments. The compound is sensitive to light and can degrade over time, requiring proper storage and handling. Moreover, the compound can produce false-positive signals in the presence of other fluorescent compounds, making it important to use proper controls and experimental conditions.
Zukünftige Richtungen
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamidex-Ros has several potential future directions for scientific research. The compound can be used to study the role of ROS in various physiological and pathological processes, such as aging, cancer, and neurodegenerative diseases. Moreover, N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamidex-Ros can be used to develop new drugs and compounds that target ROS and their effects on cellular processes. Finally, N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamidex-Ros can be used to develop new diagnostic tools for detecting ROS in biological samples, allowing for earlier detection and treatment of diseases.
Synthesemethoden
The synthesis of N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamidex-Ros involves several steps, including the condensation of 2-bromobenzaldehyde with 5-amino-1,2,4-oxadiazole, followed by a Suzuki coupling reaction with 4-methoxyphenylboronic acid. The resulting intermediate is then coupled with 6-aminohexanoic acid and BODIPY-FL acid to form the final product. The synthesis method has been optimized to produce high yields of pure N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamidex-Ros.
Wissenschaftliche Forschungsanwendungen
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamidex-Ros has been widely used in scientific research for detecting ROS in living cells. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes, such as aging, cancer, and neurodegenerative diseases. N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamidex-Ros can selectively detect ROS in biological samples, allowing researchers to study the role of ROS in these processes. Moreover, the compound has been used to investigate the effects of various drugs and compounds on ROS production in cells.
Eigenschaften
Molekularformel |
C22H16BrN3O3 |
|---|---|
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H16BrN3O3/c1-28-17-12-8-15(9-13-17)21(27)24-16-10-6-14(7-11-16)20-25-22(29-26-20)18-4-2-3-5-19(18)23/h2-13H,1H3,(H,24,27) |
InChI-Schlüssel |
DWESQFYJYSSQOM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Br |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283769.png)
![2-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283770.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B283771.png)
![2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283772.png)
![2,5-dichloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283774.png)
![4-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283776.png)
![4-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283778.png)
![N-(4-butoxybenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283784.png)
![N-{4-[(acetylcarbamothioyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B283786.png)
![2,4-dichloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B283789.png)
![ethyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283791.png)


